

Introduction: Situating 2-(n-Heptanoyl)thiophene in Modern Chemistry

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Compound of Interest

Compound Name: 2-(n-Heptanoyl)thiophene

Cat. No.: B1580670

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2-(n-Heptanoyl)thiophene, identified by CAS Number 30711-40-1, is an aromatic ketone featuring a five-membered thiophene ring acylated at the second position with a seven-carbon heptanoyl group.^{[1][2][3][4][5]} As a member of the acylthiophene family, this molecule serves as a pivotal intermediate in synthetic organic chemistry. The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its contribution to a wide spectrum of biological activities.^{[6][7][8]} Thiophene derivatives are integral to the development of novel therapeutic agents, exhibiting properties that range from antimicrobial and antiviral to anti-inflammatory and anticancer.^{[8][9][10][11]}

This guide provides a comprehensive technical overview of **2-(n-Heptanoyl)thiophene**, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, and potential applications. The methodologies described are designed to be self-validating, empowering researchers to confidently utilize this versatile building block in their drug discovery and development pipelines.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in a laboratory setting. **2-(n-Heptanoyl)thiophene** is typically a colorless to pale yellow liquid under standard conditions.^[12] Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	30711-40-1	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₆ OS	[1] [2] [4]
Molecular Weight	196.31 g/mol	[1] [2] [3] [4]
IUPAC Name	1-(thiophen-2-yl)heptan-1-one	[1]
Boiling Point	154-156 °C at 15 mmHg	[12]
Flash Point	132.7 °C (271.0 °F)	[12]
logP (o/w)	3.7 - 3.817 (estimated)	[1] [12]
Solubility	Soluble in alcohol; Insoluble in water	[12]

Spectroscopic Signature

Structural elucidation relies on a combination of spectroscopic techniques. Based on its structure and data from close analogs like 2-acetylthiophene, the following spectral characteristics are expected for **2-(n-Heptanoyl)thiophene**:[\[13\]](#)[\[14\]](#)

- ¹H NMR: Protons on the thiophene ring would appear as multiplets in the aromatic region (~7.0-7.8 ppm). The α -methylene protons (adjacent to the carbonyl) would be a triplet at approximately 2.9 ppm. The other methylene protons of the heptanoyl chain would appear as multiplets between ~1.3-1.7 ppm, and the terminal methyl group would be a triplet around 0.9 ppm.
- ¹³C NMR: The carbonyl carbon would be significantly downfield (~190-200 ppm). The carbons of the thiophene ring would appear in the aromatic region (~128-145 ppm). The carbons of the alkyl chain would be found in the upfield region (~14-40 ppm).
- Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹. C-H stretching from the alkyl chain and aromatic ring, as well as C=C stretching from the thiophene ring, would also be observable.
[\[15\]](#)

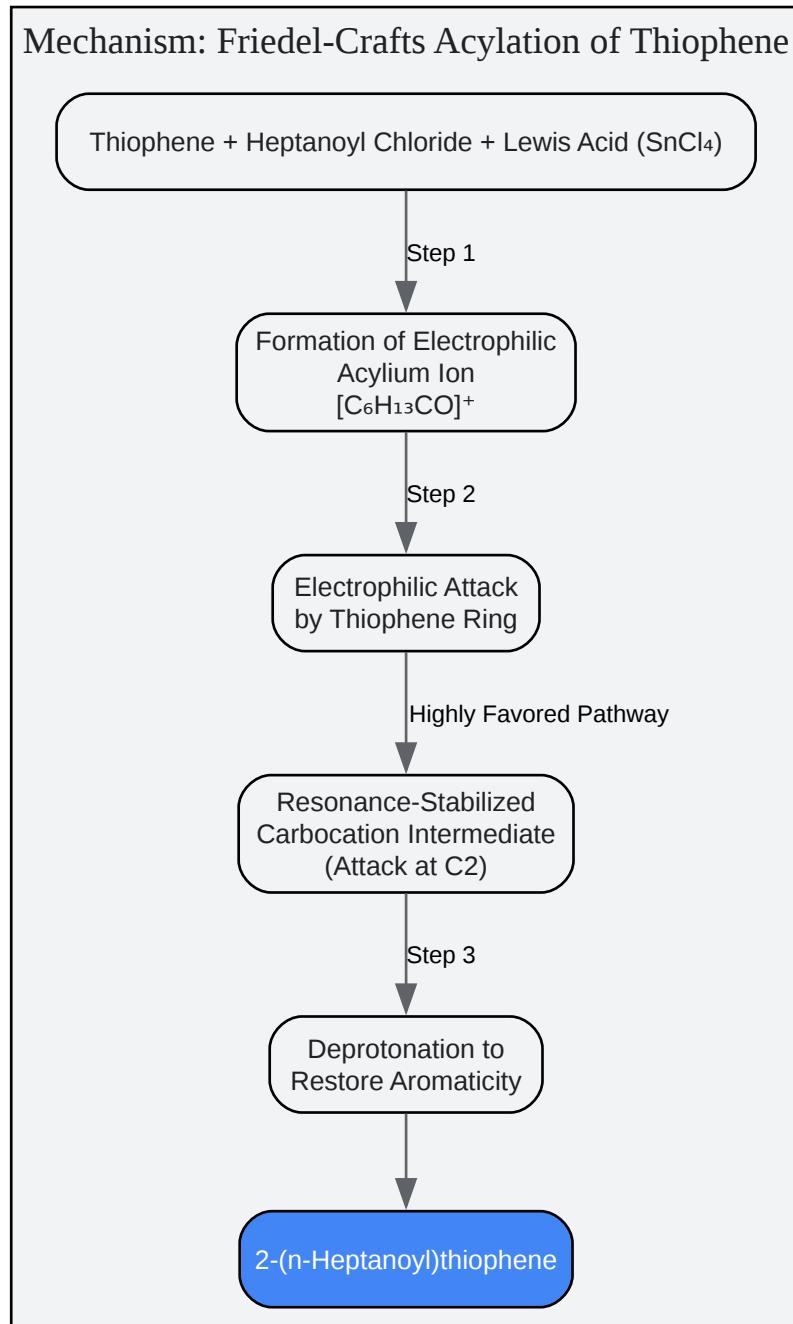
- Mass Spectrometry (MS): The molecular ion peak $[M]^+$ would be observed at $m/z = 196$. Key fragmentation patterns would likely involve the cleavage of the acyl group, yielding a characteristic thienoyl cation at $m/z = 111$ and fragments corresponding to the heptanoyl chain.[1][15]

Synthesis and Purification: A Validated Approach

The most direct and industrially scalable method for preparing **2-(n-Heptanoyl)thiophene** is the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction offers high yields and, critically, excellent regioselectivity.[16]

The Causality of Regioselectivity

The inherent electronic properties of the thiophene ring dictate the outcome of the acylation. The sulfur atom, through its lone pairs, can stabilize an adjacent positive charge via resonance more effectively than it can a charge further away. Consequently, electrophilic attack occurs preferentially at the C2 (or C5) position. The carbocation intermediate formed by attack at C2 is stabilized by three significant resonance structures, whereas the intermediate from attack at the C3 position is less stable, with only two major resonance contributors.[17][18] This superior stabilization of the C2-attack intermediate decisively lowers the activation energy for that pathway, leading to the 2-acylthiophene as the major product.



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Caption: Mechanism of Friedel-Crafts acylation for **2-(n-Heptanoyl)thiophene** synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a homologous compound, 2-hexanoylthiophene, ensuring its reliability and reproducibility.[16][19]

Materials:

- Thiophene
- Heptanoyl chloride
- Anhydrous Tin(IV) chloride (SnCl_4)
- Anhydrous Benzene (or a less toxic solvent like dichloromethane)
- 10% Hydrochloric acid (HCl)
- 5% Sodium carbonate (Na_2CO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous calcium chloride (CaCl_2) or magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a multi-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, charge the thiophene and anhydrous benzene. Cool the flask to below 0 °C using an ice-salt bath.
- Reagent Addition: While stirring vigorously, add the heptanoyl chloride to the flask. Subsequently, add the Tin(IV) chloride (SnCl_4) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature remains below 0 °C. The choice of SnCl_4 as the Lewis acid is strategic; while AlCl_3 can be used, it sometimes leads to side reactions or polymerization with sensitive heterocycles like thiophene.^[20] SnCl_4 is often a milder and more selective catalyst for this transformation.^[19]
- Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at <0 °C. Then, allow the reaction to gradually warm to room temperature and continue stirring for another 3.5-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, carefully quench the reaction by slowly adding 10% HCl to the flask while cooling in an ice bath. Transfer the mixture to a separatory funnel.

- Extraction and Washing: Separate the organic layer. Wash it successively with 10% HCl, water, 5% Na₂CO₃ solution, and finally with brine. The acidic wash removes residual catalyst, and the basic wash removes any unreacted heptanoyl chloride or acidic byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by vacuum distillation to yield pure **2-(n-Heptanoyl)thiophene**.[19]

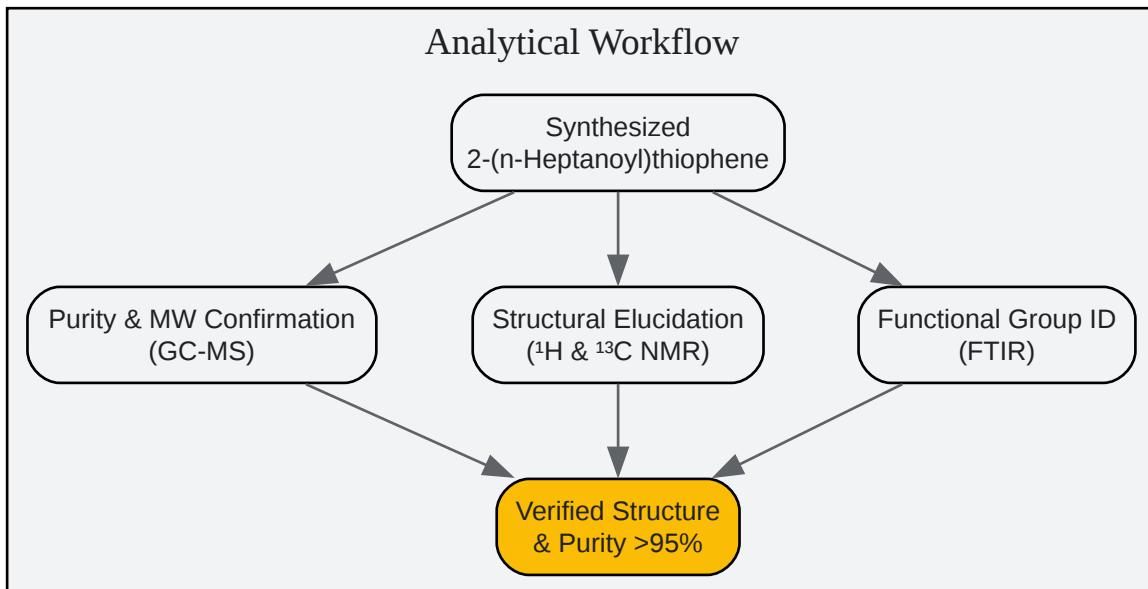


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Caption: Experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is essential for robust characterization.



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Caption: Logical workflow for the analytical verification of **2-(n-Heptanoyl)thiophene**.

This workflow ensures that the final product not only has the correct molecular weight and fragmentation pattern (from GC-MS) but also the precise atomic connectivity and functional groups (from NMR and IR) corresponding to **2-(n-Heptanoyl)thiophene**.^{[15][21]}

Potential Applications in Drug Discovery

While specific biological activity data for **2-(n-Heptanoyl)thiophene** itself is not extensively documented in public literature, its value lies in its identity as a thiophene derivative and a versatile chemical intermediate.

- Scaffold for Library Synthesis: The thiophene ring is a bioisostere of the benzene ring, meaning it has a similar size and shape but different electronic properties. This makes it an attractive scaffold for creating analogs of existing drugs to improve efficacy, alter metabolic profiles, or enhance pharmacokinetic properties.^[6] **2-(n-Heptanoyl)thiophene** is an ideal starting point for building a library of diverse molecules for high-throughput screening.
- Precursor for Complex Heterocycles: The ketone functional group is a synthetic linchpin, ready for a multitude of subsequent reactions. For example:
 - It can be used to synthesize Schiff bases by reacting with various amines, a class of compounds known for a wide range of biological activities.^[22]
 - It can undergo Gewald reactions to form substituted 2-aminothiophenes, which are themselves potent pharmacophores.^[23]
 - The carbonyl can be reduced to a secondary alcohol, introducing a chiral center and a hydrogen bond donor.
 - The α -protons can be functionalized to build more complex carbon skeletons.

Given the broad biological activities reported for thiophene-containing molecules—including antimicrobial, anti-inflammatory, and anticancer effects—derivatives synthesized from **2-(n-**

Heptanoyl)thiophene represent a promising avenue for discovering novel therapeutic leads.^[9] [23][24]

Conclusion

2-(n-Heptanoyl)thiophene (CAS 30711-40-1) is more than a catalog chemical; it is a foundational building block for innovation in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, driven by the inherent electronic stability of the thiophene ring, which directs the reaction with high regioselectivity. The detailed protocols for its synthesis and characterization provided in this guide offer a reliable framework for its preparation and validation. For drug development professionals, the true potential of **2-(n-Heptanoyl)thiophene** lies in its utility as a versatile intermediate, providing a gateway to vast libraries of novel thiophene derivatives poised for biological screening and the discovery of next-generation therapeutics.

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